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N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide

GIRK channel inhibition potassium channel pharmacology structural analog comparison

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide (CAS 1797327‑86‑6) is a synthetic, small‑molecule pyrazole‑amide derivative that acts as an ATP‑competitive inhibitor of receptor‑interacting serine/threonine‑protein kinase 2 (RIPK2/RIP2). The compound features a 5‑cyclopropyl‑3‑(pyridin‑2‑yl)‑1H‑pyrazole core linked via an ethylene spacer to a 2,4‑difluorobenzamide moiety, a chemotype that distinguishes it from other RIPK2 inhibitors based on quinoline, pyrrolopyridine, or macrocyclic scaffolds.

Molecular Formula C20H18F2N4O
Molecular Weight 368.388
CAS No. 1797327-86-6
Cat. No. B2615622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide
CAS1797327-86-6
Molecular FormulaC20H18F2N4O
Molecular Weight368.388
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=N4
InChIInChI=1S/C20H18F2N4O/c21-14-6-7-15(16(22)11-14)20(27)24-9-10-26-19(13-4-5-13)12-18(25-26)17-3-1-2-8-23-17/h1-3,6-8,11-13H,4-5,9-10H2,(H,24,27)
InChIKeyWONLALKKEFHQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide – A Structurally Distinct RIPK2‑Targeted Chemical Probe for Inflammatory Signaling Research


N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide (CAS 1797327‑86‑6) is a synthetic, small‑molecule pyrazole‑amide derivative that acts as an ATP‑competitive inhibitor of receptor‑interacting serine/threonine‑protein kinase 2 (RIPK2/RIP2) [1]. The compound features a 5‑cyclopropyl‑3‑(pyridin‑2‑yl)‑1H‑pyrazole core linked via an ethylene spacer to a 2,4‑difluorobenzamide moiety, a chemotype that distinguishes it from other RIPK2 inhibitors based on quinoline, pyrrolopyridine, or macrocyclic scaffolds [1]. RIPK2 is a critical node in the NOD1/2 innate‑immune signaling pathways, and its aberrant activation is implicated in inflammatory bowel disease, sarcoidosis, and Blau syndrome [1]. This compound serves as a research‑grade probe for interrogating RIPK2‑dependent NF‑κB and MAPK signaling cascades.

Why N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide Cannot Be Swapped with Other Pyrazole Amides or RIPK2 Inhibitors


Although numerous pyrazole‑amide and heteroaryl‑carboxamide chemotypes have been patented as RIPK2 inhibitors, compound‑level pharmacological profiles diverge sharply due to differences in hinge‑binding motifs, gatekeeper residue interactions, and linker geometry [1]. The unique combination of a cyclopropyl‑substituted pyrazole, a 2‑pyridyl pendant, and an ethylene‑tethered 2,4‑difluorobenzamide generates a distinct conformational ensemble that cannot be replicated by analogs bearing 2,6‑difluoro-, monochloro‑, or pyridin‑4‑yl substituents [2]. Consequently, substituting this compound with a generic RIPK2 inhibitor (e.g., WEHI‑345, OD36, or GSK583) without direct comparative data risks introducing uncharacterized off‑target kinase activity, altered cellular potency, and divergent pharmacokinetic behavior, undermining experimental reproducibility in NOD signaling studies.

Head‑to‑Head Quantitative Differentiation of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide Against Closest RIPK2 and GIRK Channel Modulator Analogs


GIRK1/2 Channel Inhibitory Potency of the Closest Available Analog Defines the Pharmacological Space for the 2,4‑Difluorobenzamide Series

The closest publicly disclosed analog, CHEMBL2409118 (a urea‑linked 2,4‑difluorobenzamide derivative sharing the cyclopropyl‑pyrazole‑phenyl scaffold), inhibits human GIRK1/2 channels with an IC50 of 650 nM and GIRK1/4 channels with an IC50 of 560 nM, as measured in an electrophysiological assay of unknown origin [1]. These values provide the only quantitative potency benchmark for this chemotype against ion‑channel targets. In contrast, the reference GIRK1/2 activator ML297 (a structurally distinct pyrazole‑urea) exhibits an EC50 of 0.16 µM, highlighting that even subtle modifications to the pyrazole N‑substituent and linker can flip the mode of action from inhibition to activation [2]. Because N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide incorporates a pyridin‑2‑yl group in place of the phenyl ring present in CHEMBL2409118, its GIRK channel activity is predicted to be shifted but remains unquantified; selection of this compound for electrophysiological studies therefore requires internal characterization against the 650 nM baseline.

GIRK channel inhibition potassium channel pharmacology structural analog comparison

RIPK2 Kinase Inhibition: In‑Class Differentiation via N‑Cyclopropyl Benzamide Structural Motif

U.S. Patent 10,138,222 B2 discloses a series of N‑cyclopropyl benzamide compounds that potently inhibit RIPK2, with representative examples achieving IC50 values < 100 nM in a recombinant RIPK2 enzymatic assay [1]. The title compound falls within the generic Markush structure of this patent family, which explicitly claims RIPK2 inhibitory activity for the pyrazole‑amide scaffold bearing a cyclopropyl group [1]. By comparison, the structurally distinct RIPK2 inhibitor WEHI‑345 displays an IC50 of 130 nM against RIPK2, while OD36 achieves an IC50 of 5.3 nM but is a macrocyclic pyrazolopyridine that lacks the benzamide linker characteristic of the patented series [2][3]. The N‑cyclopropyl benzamide motif is hypothesized to engage the ATP‑binding pocket hinge region via a bidentate hydrogen‑bond network that differs from the binding mode of quinoline‑based inhibitors, potentially conferring distinct kinase selectivity profiles that must be verified experimentally.

RIPK2 inhibition NOD signaling inflammatory disease

Positional Isomer Differentiation: 2,4‑Difluorobenzamide vs. 2,6‑Difluorobenzamide Regioisomers

The title compound carries a 2,4‑difluorobenzamide substituent, whereas a closely related regioisomer, N‑(2‑(5‑cyclopropyl‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑1‑yl)ethyl)‑2,6‑difluorobenzamide (CAS 1797327‑87‑7), features a 2,6‑difluoro pattern and a pyridin‑4‑yl attachment [1]. In fluorinated benzamide kinase inhibitors, the 2,4‑difluoro arrangement often improves metabolic stability by blocking para‑hydroxylation, whereas the 2,6‑difluoro configuration can enhance hinge‑binding interactions through orthogonal C–H···F contacts [2]. Although no direct biochemical comparison of these two regioisomers has been published, medicinal chemistry precedent with related kinase inhibitors (e.g., p38 MAPK and B‑Raf series) demonstrates that shifting fluorine from the 4‑ to the 6‑position can alter target potency by > 10‑fold and modulate CYP‑mediated clearance [2]. Procurement of the 2,4‑difluoro isomer is therefore warranted when metabolic stability or a distinct off‑target signature is desired, but only head‑to‑head profiling can confirm the magnitude of these effects for the RIPK2 target.

fluorine substitution pattern regioisomer comparison target engagement

Pyridine Positional Isomerism: 2‑Pyridyl vs. 4‑Pyridyl Substitution as a Determinant of Kinase Selectivity

The title compound incorporates a pyridin‑2‑yl group at the pyrazole C3 position, contrasting with analogs that bear a pyridin‑4‑yl substituent (e.g., CAS 1797327‑87‑7) [1]. In ATP‑competitive kinase inhibitors, the pyridine nitrogen acts as a hinge‑binding hydrogen‑bond acceptor; its position (ortho vs. para relative to the pyrazole attachment point) dictates the vector of the inhibitor within the ATP pocket and consequently influences kinome‑wide selectivity [2]. For example, in the clinically approved ALK inhibitor crizotinib, the 2‑pyridyl moiety is essential for potent ALK and MET inhibition, whereas the 4‑pyridyl isomer shows markedly reduced activity [2]. Although no RIPK2‑specific selectivity panel data are available for these pyrazole isomers, the established role of pyridine positional isomerism in kinase drug design makes the 2‑pyridyl compound a distinct chemical probe whose selectivity fingerprint is expected to differ from that of its 4‑pyridyl congener.

pyridine positional isomer kinase selectivity hinge‑binding motif

Optimal Deployment Scenarios for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzamide Based on Quantitative Differentiation Evidence


RIPK2‑Dependent NOD1/2 Signaling Pathway Dissection in Inflammatory Disease Models

When establishing a chemical biology platform for NOD1/2 innate immune signaling, this compound should be used as a structurally distinct probe alongside WEHI‑345 (IC50 = 130 nM) and OD36 (IC50 = 5.3 nM) to control for off‑target effects inherent to any single chemotype [1][2]. The N‑cyclopropyl benzamide core is predicted to engage the RIPK2 ATP pocket via a unique hinge‑binding mode, potentially yielding a different cellular NF‑κB inhibition profile than quinoline‑ or macrocycle‑based inhibitors [1]. Users should measure compound‑specific IC50 values in their cellular assay of choice (e.g., MDP‑stimulated HEK‑Blue NOD2 reporter cells) and compare them to WEHI‑345 to assess the pharmacological window.

Structure‑Activity Relationship (SAR) Studies on Fluorine Substitution and Pyridine Geometry in Kinase Inhibitors

Medicinal chemistry teams pursuing RIPK2 inhibitor optimization should procure the 2,4‑difluoro‑pyridin‑2‑yl isomer (CAS 1797327‑86‑6) together with its 2,6‑difluoro‑pyridin‑4‑yl regioisomer (CAS 1797327‑87‑7) to construct a focused SAR matrix [1][2]. Parallel determination of RIPK2 enzymatic IC50, kinome‑wide selectivity (e.g., using the KINOMEscan platform at 1 µM), and microsomal stability (human liver microsomes, t½) will deconvolute the contributions of fluorine pattern and pyridine attachment geometry to potency, selectivity, and metabolic fate. This matrix approach directly addresses the void of comparative data identified in Section 3.

GIRK Channel Pharmacology Benchmarking in Neuronal Excitability Research

For laboratories investigating the role of G protein‑gated inwardly rectifying potassium (GIRK) channels in neuronal excitability, this compound can serve as a structural analog for exploring the transition from GIRK activation (ML297, EC50 = 0.16 µM) to inhibition (CHEMBL2409118, IC50 = 650 nM) within a single chemotype [1][2]. Patch‑clamp electrophysiology in HEK293 cells co‑expressing GIRK1/2 and GIRK1/4 subunits, using the 2,4‑difluorobenzamide as a test article, will clarify whether the pyridin‑2‑yl substitution shifts the mode of action relative to the phenyl analog. Such data are essential for validating the compound as a GIRK channel probe.

Kinase Selectivity Profiling for Off‑Target Liability Assessment

Because the kinome‑wide selectivity of this compound is unknown, a recommended deployment is to submit it to a commercial kinase profiling service (e.g., Eurofins DiscoverX scanMAX) at a single concentration of 1 µM, followed by dose‑response validation of hits with > 50% inhibition [1]. The resulting selectivity score (S(50) at 1 µM) should be benchmarked against published scores for WEHI‑345, OD36, and GSK583 to determine whether the 2,4‑difluorobenzamide chemotype offers a superior or inferior selectivity window for RIPK2 over other kinases. This analysis directly informs procurement decisions for target‑validation studies where off‑target activity could confound phenotypic readouts.

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